Fluoranthene: A Comprehensive Technical Guide to its Chemical and Physical Properties
Fluoranthene: A Comprehensive Technical Guide to its Chemical and Physical Properties
Introduction
Fluoranthene (CAS No. 206-44-0) is a polycyclic aromatic hydrocarbon (PAH) composed of a naphthalene and a benzene unit fused by a five-membered ring.[1][2] This non-alternant PAH, a structural isomer of pyrene, is a product of incomplete combustion of organic materials.[2][3] Consequently, it is ubiquitously found in the environment, with sources ranging from vehicle emissions and industrial processes to natural occurrences like forest fires and volcanic activity.[3][4] While often appearing as pale yellow or yellow-green needle-like crystals, pure fluoranthene is colorless.[2] Its name is derived from its characteristic fluorescence under ultraviolet (UV) light.[2] This guide provides an in-depth exploration of the chemical and physical properties of fluoranthene, offering critical insights for researchers, scientists, and drug development professionals.
Molecular Structure and Identification
The unique arrangement of fused rings in fluoranthene dictates its distinct chemical and physical behavior. Its planar structure and delocalized pi-electron system are fundamental to its aromaticity and fluorescence.
Chemical Identifiers:
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IUPAC Name: Fluoranthene[1]
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Molecular Weight: 202.25 g/mol [6]
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Synonyms: 1,2-Benzacenaphthene, Benzo[jk]fluorene, Idryl[1][6]
Physicochemical Properties: A Quantitative Overview
The following table summarizes the key physicochemical properties of fluoranthene, providing a comprehensive dataset for experimental design and environmental fate modeling.
| Property | Value | Source(s) |
| Physical State | Light yellow to green crystalline solid/needles | [1] |
| Melting Point | 105-111 °C (221-231.8 °F) | [7][8] |
| Boiling Point | 375-384 °C (707-723.2 °F) | [2][7][8] |
| Density | 1.252 g/cm³ (at 0 °C) | [2] |
| Vapor Pressure | 9.22 x 10⁻⁶ mm Hg (at 25 °C) | [1] |
| Water Solubility | 0.20-0.265 mg/L (at 25 °C) | [1][2] |
| Solubility in Organic Solvents | Soluble in ethanol, ether, benzene, chloroform, and carbon disulfide. | [1] |
| Octanol-Water Partition Coefficient (log Kow) | 5.16 | [1] |
| Henry's Law Constant | 9.45 x 10⁻⁶ atm·m³/mol (at 20 °C) | [1] |
| Flash Point | 198 °C (388.4 °F) - closed cup | [1] |
Causality Behind the Properties:
The physicochemical properties of fluoranthene are a direct consequence of its molecular structure. Its high molecular weight and non-polar nature contribute to its very low solubility in water.[1] The extensive aromatic system leads to strong intermolecular forces (van der Waals interactions), resulting in a high melting and boiling point. The high octanol-water partition coefficient (log Kow) indicates a strong tendency to partition into organic phases, such as lipids in biological systems and organic matter in soil and sediment, which has significant implications for its environmental persistence and bioaccumulation.[4]
Spectral Properties
The spectral signature of fluoranthene is a key tool for its identification and quantification.
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UV-Vis Spectroscopy: Fluoranthene exhibits characteristic absorption maxima in the ultraviolet and visible regions of the electromagnetic spectrum. These absorptions are due to π → π* electronic transitions within the aromatic system.
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Fluorescence Spectroscopy: As its name suggests, fluoranthene is highly fluorescent, emitting light upon excitation with UV radiation. This property is the basis for highly sensitive and selective analytical methods.
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Infrared (IR) Spectroscopy: The IR spectrum of fluoranthene shows characteristic bands corresponding to C-H stretching of the aromatic rings and C=C stretching vibrations within the fused ring system.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure elucidation.
Chemical Reactivity and Synthesis
Fluoranthene is a stable compound but can undergo reactions typical of polycyclic aromatic hydrocarbons.[7][8] It is incompatible with strong oxidizing agents, with which it can react vigorously.[8]
Recent advances in synthetic organic chemistry have led to the development of various methods for the synthesis of fluoranthene and its derivatives. These strategies often involve the construction of the fluoranthene core through coupling reactions of naphthalene and benzene fragments or via de novo construction of the benzene or naphthalene rings.[9] One notable method involves a tandem Suzuki–Miyaura and intramolecular C–H arylation reaction.[10][11]
Analytical Methodologies: A Practical Guide
The accurate quantification of fluoranthene in various matrices is crucial for environmental monitoring, toxicological studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.[12][13]
Experimental Protocol: Quantification of Fluoranthene by HPLC with Fluorescence Detection (HPLC-FLD)
This protocol outlines a standard procedure for the analysis of fluoranthene in a solid matrix (e.g., soil, sediment).
1. Sample Preparation and Extraction:
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Objective: To efficiently extract fluoranthene from the sample matrix.
-
Procedure:
-
Homogenize the solid sample to ensure uniformity.
-
Perform a Soxhlet or ultrasonic extraction using a suitable solvent mixture, such as hexane/acetone.[12]
-
Concentrate the resulting extract using a rotary evaporator to a smaller, known volume.
-
2. Sample Cleanup (if necessary):
-
Objective: To remove interfering compounds from the extract.
-
Procedure:
-
For complex matrices, a cleanup step using solid-phase extraction (SPE) with a C18 cartridge is recommended.[12]
-
Condition the SPE cartridge with an appropriate solvent.
-
Load the concentrated extract onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the fluoranthene from the cartridge with a stronger, non-polar solvent.
-
3. HPLC-FLD Analysis:
-
Objective: To separate and quantify fluoranthene.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and fluorescence detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used for the separation of PAHs.[14]
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Fluorescence Detector Settings: Excitation and emission wavelengths should be optimized for fluoranthene (e.g., Excitation: 280 nm, Emission: 460 nm).
-
-
Quantification:
-
Prepare a series of calibration standards of fluoranthene in a suitable solvent.
-
Inject the standards to generate a calibration curve by plotting peak area versus concentration.
-
Inject the prepared sample extracts.
-
Determine the concentration of fluoranthene in the samples by comparing their peak areas to the calibration curve.[12]
-
Experimental Workflow Diagram:
Caption: Workflow for the analysis of fluoranthene in solid samples.
Environmental Fate and Transport
Due to its low water solubility and high octanol-water partition coefficient, fluoranthene strongly adsorbs to organic matter in soil and sediment.[4] Its low vapor pressure suggests that volatilization from dry soil surfaces is not a significant process.[1] However, it can volatilize slowly from moist soil and water surfaces.[1][4] In the atmosphere, fluoranthene exists in both the vapor and particulate phases and can be transported over long distances.[3] Degradation in the environment is slow, with photolysis and microbial processes being the primary removal mechanisms.[15]
Environmental Fate Diagram:
Caption: Environmental fate and transport of fluoranthene.
Toxicology and Safety
Fluoranthene is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is "not classifiable as to its carcinogenicity to humans".[2] However, it is considered toxic and should be handled with care.[4] It is one of the 16 priority pollutant PAHs designated by the U.S. Environmental Protection Agency (EPA).[2]
Conclusion
This technical guide has provided a comprehensive overview of the core chemical and physical properties of fluoranthene. Its unique molecular structure governs its physicochemical behavior, spectral characteristics, and reactivity. Understanding these properties is paramount for professionals in research, environmental science, and drug development for designing experiments, assessing environmental impact, and ensuring safe handling. The detailed analytical protocol provided serves as a practical starting point for the accurate quantification of this important polycyclic aromatic hydrocarbon.
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